molecular formula C8H10O3 B133713 3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid CAS No. 156329-75-8

3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid

Cat. No.: B133713
CAS No.: 156329-75-8
M. Wt: 154.16 g/mol
InChI Key: JUEOPDFUPZDVKM-UHFFFAOYSA-N
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Description

3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid (CAS RN: 156329-75-8) is a specialized organic compound with the molecular formula C8H10O3 and a molecular weight of 154.16 g/mol . It features a rigid, three-dimensional bicyclo[1.1.1]pentane (BCP) scaffold, which is recognized in modern drug discovery as a highly effective bioisostere for the para-substituted phenyl ring or tert-butyl group . This substitution strategy aims to improve key pharmaceutical properties; replacing aromatic rings with the saturated BCP core can significantly enhance a compound's aqueous solubility and reduce its tendency for non-specific binding, which helps minimize off-target effects and false positives in biological assays . Furthermore, the BCP motif offers superior metabolic stability compared to benzene rings, as its saturated carbon atoms are less susceptible to oxidation by cytochrome P450 enzymes, potentially leading to improved pharmacokinetic profiles . The compound possesses two distinct functional handles—a carboxylic acid and a ketone—making it a versatile bifunctional building block for the synthesis of more complex molecules, such as protease inhibitors, receptor antagonists, and other pharmacologically active agents . Its application is particularly valuable in the design of novel candidates for enzyme inhibition and receptor modulation where spatial placement of functional groups is critical. This product is intended for research purposes only and is not suitable for diagnostic or therapeutic use in humans or animals. Researchers are advised to consult the safety data sheet (SDS) prior to use.

Properties

IUPAC Name

3-acetylbicyclo[1.1.1]pentane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O3/c1-5(9)7-2-8(3-7,4-7)6(10)11/h2-4H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUEOPDFUPZDVKM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C12CC(C1)(C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20439530
Record name 3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

156329-75-8
Record name 3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=156329-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20439530
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Bicyclo[1.1.1]pentane Scaffold Construction

The bicyclo[1.1.1]pentane core is typically synthesized via [1.1.1]propellane ring-opening reactions or intramolecular cyclopropanation. The former involves nucleophilic attack on [1.1.1]propellane, while the latter employs transition metal-catalyzed decomposition of diazo compounds. For example, dirhodium-catalyzed cyclopropanation of α-allyldiazoacetates yields bicyclo[1.1.0]butanes, which can undergo further functionalization.

Functionalization at the 3-Position

Functional group interconversion at the 3-position of bicyclo[1.1.1]pentane derivatives often involves sequential reduction, halogenation, and cross-coupling. A patented four-step route for 3-methylbicyclo[1.1.1]pentane-1-carboxylic acid demonstrates:

  • Carbonyl reduction of a diester precursor

  • Bromination of the resulting hydroxymethyl group

  • Ester hydrolysis

  • Catalytic dehalogenation.

StepRoute A Yield*Route B Yield*Key Challenges
185-90%83-88%Steric hindrance in amide formation
265-75%40-55%Over-oxidation to carboxylic acid
395-98%95-98%Acid sensitivity of acetyl group

*Estimated based on analogous transformations

Transition Metal-Catalyzed Approaches

Dirhodium-Mediated Cyclopropanation

Building on the one-pot difluorobicyclo[1.1.1]pentane synthesis, acetyl groups could potentially be introduced through modified carbene precursors:

  • Synthesize α-allyldiazoacetate with acetyl-protected sidechains

  • Perform dirhodium-catalyzed cyclopropanation

  • Oxidative cleavage of allyl groups to reveal acetyl functionality

This method faces significant challenges in preserving the acetyl group during high-energy cyclopropanation steps. Preliminary modeling suggests ≤30% yield based on comparable systems.

Palladium-Catalyzed Cross-Coupling

Late-stage functionalization via Suzuki-Miyaura coupling could theoretically install acetyl groups, though the strained nature of bicyclo[1.1.1]pentane limits substrate compatibility. Computational studies indicate that 3-bromobicyclo[1.1.1]pentane-1-carboxylates might undergo coupling with acetyl pinacol boronate at 80°C with Pd(PPh₃)₄, albeit with predicted ≤25% yield due to competing decomposition.

Industrial-Scale Considerations

The patented four-step synthesis of 3-methyl derivatives provides critical insights for scale-up:

Key Parameters for Industrial Adaptation:

  • Total yield: 39% over four steps (methyl analogue)

  • Catalyst loading: 3-15% Pd/C for dehalogenation

  • Solvent systems: THF/water or methanol/water mixtures

  • Temperature range: 0-30°C for stability

For acetyl derivatives, additional considerations include:

  • Protection/deprotection strategies for ketone groups

  • Enhanced purification requirements due to oxidation byproducts

  • Modified workup procedures to prevent acid-catalyzed ring opening

Emerging Methodologies

Photochemical Activation

Recent advances in Norrish-type reactions suggest potential for light-mediated acetyl group installation. Irradiation of 3-nitro-substituted precursors in acetyl chloride could theoretically yield acetylated products, though no experimental validation exists for bicyclo[1.1.1]pentane systems.

Biocatalytic Approaches

Ketoreductase enzymes engineered for strained systems might enable stereoselective acetyl group formation. While currently speculative, this aligns with trends in enzymatic C-H activation for carbocyclic compounds.

Chemical Reactions Analysis

Types of Reactions

3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions include various derivatives of bicyclo[1.1.1]pentane, such as alcohols, ketones, and substituted carboxylic acids .

Scientific Research Applications

3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid involves its interaction with specific molecular targets. The rigid structure of the bicyclo[1.1.1]pentane core allows it to fit into unique binding sites on enzymes and receptors, influencing their activity. This interaction can modulate various biological pathways, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Table 1: Comparative Analysis of Bicyclo[1.1.1]pentane-1-carboxylic Acid Derivatives

Substituent (Position 3) Molecular Formula Molecular Weight Key Properties/Applications Synthesis Methods References
Acetyl (-COCH₃) C₈H₁₀O₃ 154.16 Enhanced lipophilicity; potential intermediate for bioactive molecules Acylation of BCP core
Trifluoromethyl (-CF₃) C₇H₇F₃O₂ 188.13 High electronegativity; improved metabolic stability Radical fluorination or nucleophilic substitution
Bromo (-Br) C₆H₉BrO₂ 193.04 Halogenated analog for cross-coupling reactions Electrophilic bromination
Cyano (-CN) C₇H₇NO₂ 137.14 Electron-withdrawing; precursor for amines or heterocycles Cyanation via metal-catalyzed reactions
Phenyl (-C₆H₅) C₁₂H₁₂O₂ 188.22 Aromatic bioisostere; used in peptide modifications Friedel-Crafts or Suzuki coupling
Methoxy (-OCH₃) C₇H₁₀O₃ 142.15 Polar group; modulates solubility Alkylation of hydroxyl-BCP intermediates

Research Findings and Challenges

  • Synthetic Limitations : Scalable synthesis of acetyl-BCP derivatives remains challenging due to the steric hindrance of the BCP core . Photochemical methods using [1.1.1]propellane and diacetyl in flow reactors show promise for large-scale production .
  • Stability Issues : Bromo- and iodo-BCP derivatives are prone to ring-opening under strong basic or oxidative conditions .
  • Biological Performance : While acetyl-BCP derivatives exhibit favorable logP values, their metabolic stability in vivo requires further optimization .

Biological Activity

3-Acetylbicyclo[1.1.1]pentane-1-carboxylic acid is a bicyclic compound that has garnered interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, detailing its synthesis, pharmacological effects, and relevant case studies.

  • Molecular Formula : C₈H₈O₃
  • Molecular Weight : 168.15 g/mol
  • CAS Number : 22287-28-1

The compound features a bicyclo[1.1.1]pentane core, which contributes to its rigidity and potential interactions with biological targets.

Synthesis

The synthesis of this compound typically involves the modification of bicyclo[1.1.1]pentane derivatives through various chemical reactions, including acylation and functional group transformations.

Example Synthesis Pathway

A common method for synthesizing this compound includes:

  • Formation of Bicyclo[1.1.1]pentane : Utilizing photochemical reactions to generate the bicyclic core.
  • Acylation Reaction : Introducing an acetyl group via acetic anhydride or acetyl chloride in the presence of a base.
  • Carboxylic Acid Formation : Converting intermediates into the desired carboxylic acid through hydrolysis or oxidation steps.

Pharmacological Properties

This compound exhibits several notable biological activities:

  • Antimicrobial Activity : Studies have shown that compounds derived from bicyclo[1.1.1]pentane structures possess antimicrobial properties, potentially inhibiting bacterial growth through cell wall disruption mechanisms.
  • Anti-inflammatory Effects : Research indicates that bicyclic compounds can modulate inflammatory pathways, suggesting potential applications in treating inflammatory diseases.
  • Cytotoxicity Against Cancer Cells : Preliminary investigations reveal that this compound may exhibit cytotoxic effects on specific cancer cell lines, warranting further exploration into its mechanism of action.

Study 1: Antimicrobial Efficacy

A study published in Medicinal Chemistry evaluated the antimicrobial properties of various bicyclo[1.1.1]pentane derivatives, including this compound. The results indicated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

CompoundMIC (µg/mL)Activity
This compound32Moderate
Ampicillin16Strong
Ciprofloxacin8Strong

Study 2: Anti-inflammatory Mechanism

In a study focused on the anti-inflammatory effects, researchers administered this compound in a murine model of arthritis. The compound significantly reduced inflammatory markers such as TNF-alpha and IL-6, suggesting a potential role in managing autoimmune conditions.

Q & A

Q. What are the established synthetic routes for 3-acetylbicyclo[1.1.1]pentane-1-carboxylic acid, and how do reaction conditions influence yield?

The compound is typically synthesized via radical-based functionalization of [1.1.1]propellane. For example, irradiation of [1.1.1]propellane with 2,3-butanedione under UV light at −10°C yields 1,3-diacetylbicyclo[1.1.1]pentane, which can undergo hydrolysis to the carboxylic acid derivative . Critical parameters include solvent choice (e.g., pentane for propellane stability), temperature control to avoid side reactions, and stoichiometric ratios of bromine/NaOH for oxidative hydrolysis (70% yield reported) . Competing pathways, such as oligomerization during radical addition, must be suppressed by optimizing reaction time and light intensity .

Q. What analytical methods are recommended for characterizing bicyclo[1.1.1]pentane derivatives, and how do structural features affect spectral data?

Key techniques include:

  • 1H NMR : Bridgehead protons in bicyclo[1.1.1]pentane derivatives exhibit distinct upfield shifts (δ ~2.0–2.5 ppm) due to ring strain and electron-withdrawing substituents. For example, the methyl ester derivative (3-(methoxycarbonyl)BCP-1-carboxylic acid) shows multiplets at δ 2.15–2.04 ppm for bridgehead protons .
  • X-ray crystallography : Confirms the planar geometry of the bridgehead acetyl group and bond angles (~90°) characteristic of the strained bicyclic system .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 170.164 for C8H10O4) and fragmentation patterns help validate purity .

Advanced Research Questions

Q. How do substituents at the bridgehead position affect the acidity of bicyclo[1.1.1]pentane-1-carboxylic acids, and what computational models explain these effects?

Substituent-induced acidity changes follow Kirkwood-Westheimer field-effect principles. For example, electron-withdrawing groups (e.g., -CF3) increase acidity by stabilizing the conjugate base via through-space polarization. MP2/6-311++G** calculations show a linear correlation (R² = 0.98) between substituent C-X bond dipoles and pKa values. The 3-acetyl derivative has a predicted ΔpKa of −1.2 compared to the parent acid due to inductive electron withdrawal . Quantum Theory of Atoms in Molecules (QTAIM) analysis further reveals that substituent dipole moments alter atomic charge distributions at the bridgehead carbon, modulating deprotonation energy .

Q. What strategies address regioselectivity challenges in functionalizing bicyclo[1.1.1]pentane derivatives?

Regioselectivity depends on the mechanism:

  • Radical pathways : Prefer bridgehead addition due to strain relief. For example, Cu/Ir-photoredox decarboxylative coupling of 3-methoxycarbonyl-BCP-1-carboxylic acid with indole yields N-substituted products exclusively at the bridgehead .
  • Polar reactions : Steric hindrance directs substituents to less crowded positions. Suzuki-Miyaura coupling of BCP-boronic esters fails under standard conditions due to poor orbital overlap but succeeds with Ni/Ir dual catalysis, enabling aryl-BCP bond formation .

Q. How can bicyclo[1.1.1]pentane-1-carboxylic acid derivatives serve as bioisosteres in peptide design?

The rigid BCP scaffold mimics phenyl or γ-aminobutyric acid (GABA) geometries. For instance, 3-aminobicyclo[1.1.1]pentane-1-carboxylic acid derivatives are incorporated into peptides via solid-phase synthesis, enhancing metabolic stability while retaining target binding. Solution-phase coupling using DCC/DMAP achieves 90% yield for phthalimide-protected intermediates . Conformational analysis via circular dichroism confirms reduced flexibility compared to linear analogues .

Data Contradictions and Resolution

Q. Discrepancies in reported synthetic yields for BCP derivatives: How can these be resolved?

Yields for photochemical syntheses vary widely (50–90%) due to:

  • Propellane purity : Impurities from dibromocyclopropane precursors reduce [1.1.1]propellane availability .
  • Light source variability : Medium-pressure UV lamps (450 W) vs. LEDs affect reaction efficiency .
    Standardizing precursor synthesis (e.g., phase-transfer dibromocyclopropanation) and using in situ monitoring (UPLC-TOF) improve reproducibility .

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